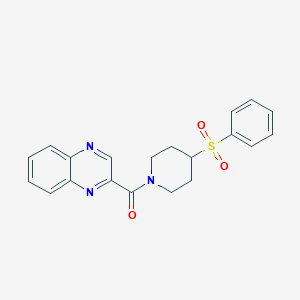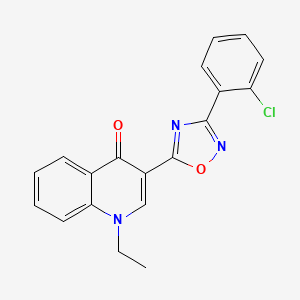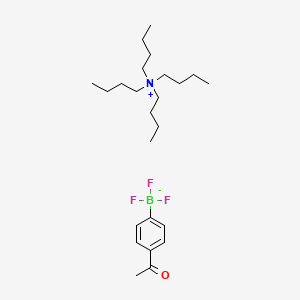
(4-(Phenylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(Phenylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone” is a novel compound that has been studied for its potential antidepressant effects . It is a 5-HT3 receptor antagonist, which means it blocks the action of serotonin, a neurotransmitter that plays a key role in mood regulation .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C22H27NO3S . It contains a phenylsulfonyl group attached to a piperidine ring, and a quinoxaline group attached via a methanone linkage .Physical And Chemical Properties Analysis
The compound has an optimal log P value of 2.84 and a pA2 value of 7.3, which is greater than that of ondansetron, a commonly used 5-HT3 receptor antagonist . Its molecular weight is 385.5 g/mol .Wissenschaftliche Forschungsanwendungen
(4-(Phenylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities such as anticancer, antitumor, and anti-inflammatory properties. This compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Wirkmechanismus
The mechanism of action of (4-(Phenylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. This compound has also been found to inhibit the expression of various pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (4-(Phenylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone is that it is a small molecule that can easily penetrate cell membranes and reach its target sites. It is also relatively easy to synthesize and purify, which makes it a suitable candidate for drug development. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for (4-(Phenylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone research. One of the areas of focus is to elucidate its mechanism of action and identify its target proteins. This will help in the development of more potent and selective this compound derivatives. Another area of focus is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy in vivo. Additionally, this compound can be used as a starting point for the development of novel drugs that target cancer and inflammatory diseases.
Conclusion:
In conclusion, this compound is a small molecule that has shown significant potential in the field of medicinal chemistry. It has been found to exhibit various biological activities such as anticancer and anti-inflammatory properties. This compound has a unique chemical structure that makes it a suitable candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
The synthesis of (4-(Phenylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone involves the reaction between 4-(phenylsulfonyl)piperidine and 2-chloroquinoxaline in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) and is carried out at a temperature of 80-90°C. After the completion of the reaction, the product is purified using column chromatography to obtain pure this compound.
Eigenschaften
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-20(19-14-21-17-8-4-5-9-18(17)22-19)23-12-10-16(11-13-23)27(25,26)15-6-2-1-3-7-15/h1-9,14,16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJKNLJPILONAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2924766.png)
![N-(2,3-dimethylphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2924767.png)

![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2924770.png)
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2924772.png)

![N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2924775.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2924777.png)

![N-(2,3-dimethoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2924780.png)
![(Z)-2-cyano-N-(4-methylphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2924781.png)


![5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2924787.png)